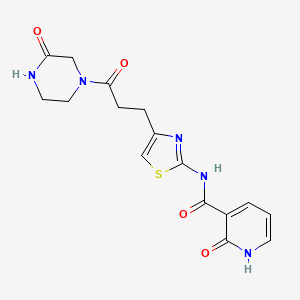

![molecular formula C18H19N3O2S B2525360 2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole CAS No. 1251621-90-5](/img/structure/B2525360.png)

2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The benzo[d]imidazole moiety is a common scaffold in medicinal chemistry, often associated with a variety of pharmacological properties. The sulfonyl azetidin group attached to this system suggests potential for interaction with biological targets, possibly through enzyme inhibition or receptor modulation.

Synthesis Analysis

The synthesis of sulfonyl azides, which are key intermediates in the production of compounds like the one , can be achieved using diazotransfer reagents. Imidazole-1-sulfonyl azide hydrochloride is reported as an efficient diazotransfer reagent that can convert primary amines into azides and activated methylene substrates into diazo compounds . Additionally, benzotriazol-1-yl-sulfonyl azide has been used for the synthesis of various amides and azides, including α-azido acids from α-amino acids . Imidazole-1-sulfonyl azide hydrogen sulfate is another reagent that facilitates the synthesis of sulfonyl azides from primary sulfonamides without the need for Cu salts . An updated synthesis of this reagent has been developed to improve stability and safety .

Molecular Structure Analysis

The molecular structure of the compound is likely characterized by the presence of a benzo[d]imidazole core, which is a bicyclic system consisting of fused benzene and imidazole rings. This core is known to interact with various biological targets. The sulfonyl azetidin moiety introduces steric bulk and could influence the compound's conformation and, consequently, its biological activity. The synthesis of related structures, such as sulfonamide derivatives linked to a pyrimidine ring, has been reported, and these compounds have shown inhibitory activity against V600EBRAF, a mutation associated with certain cancers .

Chemical Reactions Analysis

The compound's reactivity can be inferred from related sulfonyl azides. For instance, 2,3-dimethylimidazole-1-sulfonyl azide triflate has been shown to react with indoles to produce various indoline derivatives . Visible-light-driven sulfonylation/cyclization reactions have been used to create sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones, which have potential antitumor activity . Iodine-catalyzed regioselective thiolation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate has also been achieved . These reactions demonstrate the versatility of sulfonyl azides in chemical synthesis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole" are not detailed in the provided papers, related compounds can offer some insights. The stability of sulfonyl azides is a critical factor, with imidazole-1-sulfonyl azide hydrogen sulfate being a stable and safe reagent for diazo transfer . The solubility, melting point, and other physicochemical properties would depend on the functional groups present and their interactions. The presence of a sulfonyl group typically increases water solubility, which can be advantageous for biological applications.

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

- β–Cyclodextrin–Propyl Sulfonic Acid Catalyzed Synthesis : A study demonstrates the use of β-cyclodextrin–propyl sulfonic acid as a catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, highlighting efficient, solvent-free synthesis methods that could be relevant for synthesizing structurally similar compounds like the one (Yan Ran, Ming Li, Zongren Zhang, 2015).

Organic Synthesis and Pharmacological Evaluation

- Microwave Assisted Synthesis : A method was developed for the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, indicating the potential for the application of similar techniques in synthesizing and evaluating the pharmacological activities of compounds like 2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole (K. Mistry, K. R. Desai, 2006).

Iridium(III)-Catalyzed Synthesis

- Benzimidazole Synthesis : Research on the Iridium(III)-catalyzed annulation of imidamides with sulfonyl azides for the synthesis of 1,2-disubstituted benzimidazoles provides insights into methodologies that might be applicable for the synthesis or modification of the compound , emphasizing efficiency and high yield (Linhua Xu et al., 2017).

Luminescence Sensing

- Lanthanide Metal-Organic Frameworks : A study on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks and their potential as fluorescence sensors for benzaldehyde derivatives suggests applications in sensing and detection that could be explored with similar imidazole-based compounds (B. Shi et al., 2015).

Propiedades

IUPAC Name |

2-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-12-7-8-13(2)17(9-12)24(22,23)21-10-14(11-21)18-19-15-5-3-4-6-16(15)20-18/h3-9,14H,10-11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZCIBPJFMKNHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2525277.png)

![5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2525284.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2525285.png)

![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2525286.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2525287.png)

![7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525290.png)

![6,7-dimethoxy-3-[4-(piperidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2525292.png)

![N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea](/img/structure/B2525294.png)

![2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile](/img/structure/B2525297.png)